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21-Episerratenediol

Cat. No.: B1170138
CAS No.: 1449-06-5
M. Wt: 442.7 g/mol
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Description

Significance of Pentacyclic Triterpenoids in Phytochemical Research

Pentacyclic triterpenoids are a class of secondary metabolites found widely throughout the plant kingdom, in various fruits, vegetables, and medicinal plants. mdpi.com Their chemical structure is based on a 30-carbon skeleton organized into five rings. mdpi.com These compounds have attracted significant research interest due to their diverse and remarkable biological activities, often with low toxicity. nih.gov

The diverse structures of pentacyclic triterpenes give rise to a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, antiviral, antioxidant, and hypoglycemic activities. mdpi.commdedge.com For instance, well-known pentacyclic triterpenoids like oleanolic acid, ursolic acid, and betulinic acid have demonstrated potential in combating various health conditions. nih.govmdedge.com Oleanolic acid has shown antitumor activity in breast, lung, and liver cancer models, while betulinic acid exhibits selective antitumor effects on human melanoma cell lines. nih.gov The inherent bioactivity of these compounds makes them a focal point in the search for new therapeutic agents from natural sources. mdpi.comnih.gov

Historical Context of Serratane Triterpenoid (B12794562) Discovery

The discovery of serratane-type triterpenoids marked a significant milestone in phytochemical research. These compounds are distinguished by their unique pentacyclic skeleton which contains a seven-membered C-ring. researchgate.netogeochem.jp Historically, serratane triterpenoids have been considered chemotaxonomic markers for the Pinaceae family, particularly within the Pinus genus. ncsu.edu Their presence has been instrumental in the chemical classification of these species. ncsu.edu

Initial investigations into the chemical constituents of plants from the Lycopodiaceae family, such as Lycopodium serratum, also led to the isolation of numerous serratane triterpenoids. researchgate.netcdnsciencepub.com These early studies laid the groundwork for understanding the structural diversity and distribution of this unique class of triterpenoids. Over the years, research has expanded to include various species from the Huperzia genus, which is also a rich source of these compounds. nih.govnih.gov

Position of 21-Episerratenediol within the Serratane Family

This compound, with the chemical formula C₃₀H₅₀O₂, is a distinct member of the serratane family of pentacyclic triterpenoids. targetmol.comnative-protein.com Its full chemical name is serrat-14-en-3β,21β-diol. mdpi.com The defining characteristic of this compound, as its name suggests, is the stereochemistry at the C-21 position, where the hydroxyl group is in the beta (β) configuration. This distinguishes it from its isomer, serratenediol (B15192), which has a hydroxyl group in the alpha (α) configuration at the same position. mdpi.com

This compound has been isolated from various natural sources, including plants of the Huperzia and Pinus genera. nih.govmdpi.comnii.ac.jp For example, it has been identified in the aerial parts of Huperzia crassa and the bark and wood of Pinus luchuensis. mdpi.comnii.ac.jp The isolation and characterization of this compound and its derivatives from different plant species continue to contribute to the understanding of the chemical diversity within the serratane family. nih.govnih.gov

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Chemical Formula C₃₀H₅₀O₂
Molecular Weight 442.728 g/mol
CAS Number 1449-06-5
Systematic Name serrat-14-en-3β,21β-diol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Current Research Landscape and Gaps Pertaining to this compound

The current research on this compound has highlighted its potential biological activities, particularly in the areas of cancer chemoprevention and anti-inflammatory effects. mdedge.comtargetmol.comukchemicalsuppliers.co.uk Studies have suggested that this compound may act as a potent cancer chemopreventive agent. mdedge.comtargetmol.com Specifically, it has shown significant inhibitory effects on skin tumor promotion in mouse models. mdedge.com

Despite these promising findings, there are notable gaps in the research landscape. While its potential as a chemopreventive agent has been identified, the underlying molecular mechanisms of its action are not yet fully elucidated. mdedge.com Further in-depth studies are required to understand its specific cellular targets and signaling pathways. Moreover, while its anti-inflammatory properties are suggested, comprehensive investigations to quantify this activity and compare it with other known anti-inflammatory agents are limited. The biosynthesis of this compound and other serratane triterpenoids is another area where further research is needed to understand the enzymatic processes involved in the formation of the characteristic seven-membered ring. researchgate.net

The following table presents some of the reported research findings on the biological activities of this compound.

Biological ActivityResearch Finding
Cancer Chemoprevention Demonstrated significant inhibitory effects on skin tumor promotion in a two-stage mouse skin carcinogenesis model. mdedge.com
Anti-inflammatory Activity Suggested to possess anti-inflammatory properties. mdedge.comukchemicalsuppliers.co.uk
Cytotoxicity Showed inhibitory activity against the proliferation of HL-60 cells. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1170138 21-Episerratenediol CAS No. 1449-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6R,8S,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNNDDBCLRMSL-DRRPMNBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of 21 Episerratenediol

Botanical Sources of 21-Episerratenediol

The distribution of this compound in the plant kingdom appears to be concentrated in specific genera of the Lycopodiaceae and Pinaceae families.

Huperzia Species (e.g., Huperzia crassa, Huperzia serrata)

The genus Huperzia, commonly known as fir mosses, is a notable source of serratane-type triterpenoids. Specifically, Huperzia serrata (synonymous with Lycopodium serratum) has been identified as a source of this compound. usda.gov Phytochemical investigations into this species have led to the isolation of a diverse array of these complex natural products. nih.govresearchgate.net While a wide range of serratane triterpenoids have been reported from the Huperzia genus, the presence of this compound in Huperzia crassa is less specifically documented in readily available literature.

Lycopodium Species (e.g., Lycopodium lucidulum, Lycopodium clavatum, Lycopodium japonicum, Lycopodium inundatum)

The clubmoss genus Lycopodium is a well-established source of this compound and related compounds. Research has confirmed the presence of this compound in Lycopodium clavatum, from which 21-episerratriol (B1152604) has also been isolated. rsc.org The broader class of serratane triterpenoids are known to be significant constituents of Lycopodium japonicum and Lycopodium obscurum. nih.govresearchgate.net While direct isolation of this compound from Lycopodium lucidulum and Lycopodium inundatum is not explicitly detailed in the immediate search results, the phytochemical profile of the genus suggests they may also be potential sources.

Picea Species

The genus Picea, or spruces, which are part of the Pinaceae family, are also known to produce serratane-type triterpenoids. sibran.ru Species such as the Norway spruce (Picea abies) and Ajan spruce (Picea jezoensis) have been reported to contain compounds with the serratane skeleton. sibran.ru This indicates that the biosynthetic pathways for these complex molecules are present within this genus, making them a potential, though less frequently cited, source of this compound.

Pinus Species (e.g., Pinus luchuensis)

Various species of the genus Pinus (pines) have been found to contain serratane-type triterpenoids. Notably, research on the bark of Pinus luchuensis has led to the isolation of serratane derivatives, indicating that this species is a source of this class of compounds. While not explicitly naming this compound, the presence of related structures points to its potential occurrence. sibran.ru

GenusSpeciesPresence of this compoundPresence of Serratane-Type Triterpenoids
Huperzia Huperzia serrataConfirmed usda.govConfirmed nih.govresearchgate.net
Huperzia crassaNot explicitly confirmedLikely
Lycopodium Lycopodium clavatumConfirmed rsc.orgConfirmed nih.gov
Lycopodium japonicumNot explicitly confirmedConfirmed researchgate.net
Lycopodium lucidulumNot explicitly confirmedLikely
Lycopodium inundatumNot explicitly confirmedLikely
Picea Picea abiesNot explicitly confirmedConfirmed sibran.ru
Picea jezoensisNot explicitly confirmedConfirmed sibran.ru
Pinus Pinus luchuensisNot explicitly confirmedConfirmed sibran.ru

Advanced Methodologies for Extraction and Purification

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by various chromatographic purification techniques.

Solvent Extraction Techniques

The initial step in isolating this compound from plant material is typically solvent extraction. The choice of solvent is crucial and is based on the polarity of the target compound. For triterpenoids like this compound, moderately polar solvents are often employed.

Commonly, the dried and powdered plant material is subjected to extraction with solvents such as ethyl acetate (B1210297). This process is designed to selectively dissolve compounds of intermediate polarity, including many triterpenoids, while leaving behind more polar (e.g., sugars, amino acids) and nonpolar (e.g., fats, waxes) constituents. The resulting crude extract contains a complex mixture of phytochemicals from which this compound must be further purified.

Following the initial extraction, a series of chromatographic techniques are employed to separate the individual components of the crude extract. A typical purification workflow might include:

Column Chromatography: The crude extract is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution with a gradient of solvents, typically starting with nonpolar solvents and gradually increasing the polarity, allows for the separation of compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

Sephadex Column Chromatography: For further purification and to separate compounds based on molecular size, chromatography on Sephadex LH-20 is often utilized.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, preparative HPLC is often the method of choice. This technique uses a high-pressure pump to pass the solvent through a column packed with a fine stationary phase, allowing for very high-resolution separations. Both normal-phase and reversed-phase HPLC can be employed depending on the specific properties of the compounds being separated.

The successful isolation and purification of this compound relies on a combination of these advanced extraction and chromatographic methods to navigate the complexity of the plant's chemical makeup.

TechniquePurposeCommon Stationary/Mobile Phases
Solvent Extraction Initial removal of desired compounds from plant matrixEthyl acetate, Methanol, Chloroform
Column Chromatography Gross separation based on polaritySilica gel; Hexane/Ethyl acetate gradients
Sephadex Chromatography Separation based on molecular sizeSephadex LH-20; Chloroform/Methanol mixtures
Preparative HPLC High-resolution final purificationC18 columns; Acetonitrile (B52724)/Water or Methanol/Water gradients

Chromatographic Separation Strategies

Chromatography is the cornerstone for the purification of this compound from crude plant extracts. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. A combination of different chromatographic techniques is typically employed to achieve high purity.

Column chromatography serves as the primary method for the initial fractionation of crude extracts containing serratene-type triterpenoids. researchgate.net This technique involves packing a glass column with a solid adsorbent, most commonly silica gel, which acts as the stationary phase. researchgate.net The crude extract is loaded onto the top of the column and eluted with a solvent system (the mobile phase), gradually increasing in polarity.

In the isolation of related serratene triterpenoids from the bark of Pinus species, a common strategy involves using a gradient of n-hexane and ethyl acetate. creative-biostructure.com Fractions are collected sequentially and analyzed to determine their composition. This compound, being a moderately polar triterpenoid (B12794562) diol, would typically elute from the column as the polarity of the solvent mixture is increased.

Table 1: Illustrative Column Chromatography Gradient System for Triterpenoid Separation

Fraction Group Mobile Phase Composition (n-Hexane:Ethyl Acetate, v/v) Typical Eluting Compounds
Early Fractions 100:0 to 95:5 Non-polar compounds (e.g., sterols, methoxylated triterpenoids)
Middle Fractions 90:10 to 80:20 Triterpenoids of intermediate polarity (e.g., serratenediols)

This table is a generalized representation of a typical elution sequence.

Following initial separation by column chromatography, fractions enriched with this compound often require further purification using High-Performance Liquid Chromatography (HPLC). carleton.edu Preparative HPLC offers higher resolution and efficiency compared to conventional column chromatography, making it an indispensable tool for isolating pure compounds.

For triterpenoids, which often lack a strong UV chromophore, detection can be challenging. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) may be used. Reversed-phase HPLC, utilizing a C18 column with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and water, is a powerful and widely used method for the final purification of these compounds. carleton.edu

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used throughout the isolation process. researchgate.net It is primarily employed to monitor the progress of the column chromatography separation, allowing for the pooling of fractions that contain the same compound. researchgate.net It is also used to check the purity of the isolated compound.

For the analysis of serratene triterpenoids, silica gel 60 F254 plates are commonly used. creative-biostructure.com A developing solvent system such as n-hexane-ethyl acetate (8:2, v/v) is effective for separating these compounds. creative-biostructure.com After development, the spots are visualized, often by spraying with a vanillin-sulfuric acid reagent and heating, which produces characteristic colors for different triterpenoids. creative-biostructure.com

Crystallization and Recrystallization Protocols

Crystallization is the ultimate step in the purification process, aimed at obtaining the compound in a highly pure, crystalline form. This process relies on the principle that a compound's solubility decreases as the temperature of the solvent cools or when an anti-solvent is added, leading to the formation of a crystal lattice. While specific crystallization protocols for this compound are not extensively detailed in the literature, general methods for triterpenoids involve dissolving the purified amorphous solid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone) and allowing it to cool slowly. The choice of solvent is critical and is often determined empirically.

Obtaining a single, high-quality crystal is a prerequisite for unequivocal structure determination using single-crystal X-ray diffraction, an analytical technique that provides detailed information on the three-dimensional arrangement of atoms, bond lengths, and bond angles.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategy used to isolate biologically active natural products from complex mixtures. This approach involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated.

Extracts from various Pinus species are known to possess significant biological activities, including anti-inflammatory and antioxidant effects. researchgate.net Triterpenoids are often major contributors to these activities. For instance, a bioassay measuring the inhibition of inflammatory mediators, such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, could be used to guide the fractionation of a pine bark extract. Fractions demonstrating the highest anti-inflammatory activity would be prioritized for further chromatographic separation to isolate the active principles, which could include this compound. This targeted approach increases the efficiency of discovering novel bioactive compounds.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
n-Hexane
Ethyl acetate
Acetonitrile
Methanol
Vanillin
Sulfuric acid
Nitric oxide
Ethanol

Biosynthesis of 21 Episerratenediol

General Biosynthetic Pathways of Triterpenoids

The journey to 21-Episerratenediol begins with the fundamental building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.net These five-carbon units are primarily synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells. nih.govnih.gov The MVA pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to yield IPP, which can be isomerized to DMAPP.

Two molecules of farnesyl pyrophosphate (FPP), a 15-carbon intermediate formed from the condensation of IPP and DMAPP units, are joined tail-to-tail by the enzyme squalene (B77637) synthase to form the linear 30-carbon hydrocarbon, squalene. researchgate.net A crucial subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase. researchgate.net This epoxide serves as the pivotal precursor for the cyclization reactions that generate the vast diversity of triterpenoid (B12794562) skeletons. nih.govwikipedia.orgnih.govmdpi.com

The cyclization of 2,3-oxidosqualene is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. nih.govwikipedia.orgnih.gov These enzymes catalyze a proton-initiated cascade of cyclizations and rearrangements of the linear 2,3-oxidosqualene into various polycyclic scaffolds, representing a major branch point in triterpenoid biosynthesis. nih.govmdpi.com Following the formation of the basic carbon skeleton, further structural diversity is achieved through a series of post-cyclization modifications, primarily oxidations, hydroxylations, and glycosylations, which are often catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases. ibcas.ac.cnresearchgate.net

Specific Precursors and Intermediates in Serratane Biosynthesis

The biosynthesis of the characteristic serratane skeleton of this compound follows the general triterpenoid pathway up to the formation of 2,3-oxidosqualene. Research has shed light on the subsequent, more specific steps. A key intermediate in the formation of serratane-type triterpenoids is pre-α-onocerin. Functional analysis has revealed that serratanes are directly biosynthesized from pre-α-onocerin and not, as previously thought, from α-onocerin. nih.gov

The proposed biosynthetic route suggests that the cyclization of 2,3-oxidosqualene, in this case, leads to the formation of a tetracyclic intermediate which is then rearranged to form the onocerane skeleton of pre-α-onocerin. This intermediate then serves as the direct substrate for the formation of the serratane backbone.

Enzymatic Mechanisms and Catalysis in this compound Formation

The formation of this compound from its precursors is a multi-step enzymatic process involving at least two key enzyme classes: an oxidosqualene cyclase (specifically a serratane synthase) and cytochrome P450 monooxygenases.

A pivotal discovery in understanding serratane biosynthesis was the identification of a novel onoceroid synthase gene from the fern Lycopodium clavatum. nih.gov Functional analysis through co-expression with a pre-α-onocerin synthase in yeast demonstrated that this enzyme, now termed a serratane synthase , catalyzes the conversion of pre-α-onocerin into serratenediol (B15192). nih.gov This finding was significant as it established the direct enzymatic link to the formation of the serratane skeleton.

Once the serratenediol backbone is formed, the final step in the biosynthesis of this compound is the stereospecific hydroxylation at the C-21 position. This reaction is catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . While the exact CYP450 enzyme responsible for this specific hydroxylation in the biosynthesis of this compound has not been definitively characterized in all source organisms, it is well-established that CYP450s play a crucial role in the functionalization of triterpenoid skeletons. ibcas.ac.cnresearchgate.netnih.gov These enzymes are heme-containing proteins that typically catalyze the insertion of one atom of oxygen from O2 into a substrate, a critical step in creating the diol functionality of the final compound. nih.gov The stereospecificity of the hydroxylation, resulting in the "epi" configuration at C-21, is a hallmark of the precise catalytic activity of the specific CYP450 involved.

Enzyme Function Substrate Product
Serratane Synthase Catalyzes the formation of the serratane skeletonPre-α-onocerinSerratenediol
Cytochrome P450 Catalyzes the hydroxylation at the C-21 positionSerratenediolThis compound

Genetic and Molecular Regulation of Biosynthetic Pathways in Source Organisms

The biosynthesis of this compound, like other specialized metabolites, is tightly regulated at the genetic and molecular level. This regulation ensures that the compound is produced in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues. The expression of the genes encoding the biosynthetic enzymes, such as serratane synthase and the specific CYP450s, is controlled by a complex network of regulatory proteins, primarily transcription factors. frontiersin.org

Several families of transcription factors are known to be involved in the regulation of triterpenoid biosynthesis in plants. These include the basic helix-loop-helix (bHLH) and MYB domain proteins. researchgate.netresearchgate.net These transcription factors can bind to specific recognition sites in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. For instance, studies on other triterpenoid pathways have shown that specific bHLH transcription factors can transactivate the genes encoding key enzymes in the MVA pathway. researchgate.net

The expression of triterpenoid biosynthetic genes is also often coordinated and can be induced by various internal and external stimuli, such as plant hormones (e.g., jasmonates) and defense-related signals. benthamdirect.com This suggests that the production of this compound may be part of the plant's defense strategy. The genes for specialized metabolic pathways are sometimes found in clusters on the chromosome, allowing for co-regulation of all the genes required to produce a particular compound. frontiersin.org While it is not yet confirmed if the genes for this compound biosynthesis are organized in such a cluster, this remains an active area of research.

Further investigation into the specific transcription factors and signaling pathways that control the expression of serratane synthase and the relevant CYP450s in source organisms like Lycopodium clavatum will provide a more complete understanding of how the production of this compound is orchestrated at the molecular level.

Total Synthesis of 21 Episerratenediol

Strategic Approaches to Serratane Core Construction

The construction of the serratane core, with its distinctive seven-membered C-ring, is the central challenge in the synthesis of any member of this family. The primary strategy that has proven most effective is the biomimetic polyene cascade cyclization. researchgate.netnewswise.com This approach mimics the natural biosynthetic pathway where a linear precursor, 2,3-oxidosqualene (B107256), is enzymatically folded and cyclized to form the complex polycyclic architecture. researchgate.netogeochem.jp

In a laboratory setting, this translates to the use of carefully designed acyclic or polycyclic precursors that undergo acid-catalyzed or Lewis-acid-mediated cascade reactions. researchgate.netcapes.gov.br These reactions are powerful because they can form multiple rings and stereocenters in a single, efficient step. A key approach involves an epoxide-initiated cationic cyclization, where the opening of an epoxide ring generates a carbocation that triggers a cascade of ring-closing events. acs.org This method has been demonstrated to be highly effective in creating complex terpene structures, including the serratane skeleton. acs.org The design of the polyene precursor is critical, as its geometry and the placement of functional groups dictate the stereochemical outcome of the cyclization.

Alternative strategies, such as enyne cyclizations, also offer powerful methods for constructing cyclic systems and have been applied broadly in natural product synthesis. sioc-journal.cn However, for the dense, polycyclic nature of the serratane core, the biomimetic polyolefin cascade remains the most prominent and successful strategy reported.

Stereocontrolled Synthesis of the 21-Episerratenediol Framework

While a dedicated total synthesis of this compound has not been detailed in peer-reviewed literature, the first enantioselective total synthesis of its C-21 epimer, serratenediol (B15192), by E. J. Corey and Junhu Zhang, provides a blueprint for accessing the core framework. capes.gov.bracs.org This synthesis is a landmark example of a biomimetic, stereocontrolled approach. acs.org

The synthesis commences with the construction of two key fragments, an acylsilane and a phenyl sulfone, through catalytic enantioselective reactions. acs.orgresearchgate.net These fragments are then coupled to create a linear polyene precursor equipped with an epoxide. This epoxide is the linchpin for the cascade cyclization.

The crucial step is an epoxide-initiated, stereoselective cationic tricyclization. acs.org Treatment of the N-phenylcarbamate derivative of the epoxy-polyene with a Lewis acid triggers the cyclization cascade, forming the A, B, and C rings of the serratane skeleton in a single step. This reaction sequence demonstrates remarkable control over the formation of the challenging seven-membered ring and the surrounding stereocenters. The resulting tricyclic intermediate contains the core structure and the necessary functional handles for the subsequent construction of the D and E rings. acs.org

Key Reaction Methodologies and Challenges in Diol Stereoselectivity

A critical aspect of synthesizing this compound is the stereocontrolled installation of the two hydroxyl groups at the C-3 and C-21 positions. The Corey synthesis of serratenediol masterfully addresses the C-3 hydroxyl group by incorporating it into the initial fragment, derived from a catalytic, enantioselective dihydroxylation. acs.org The stereochemistry of this alcohol is thus set early in the synthesis and carried through the subsequent steps.

The major challenge lies in controlling the stereochemistry at the C-21 position. In the Corey synthesis of serratenediol, the C-21 hydroxyl group is introduced at a late stage. The stereochemical outcome of this reduction is directed by the existing steric environment of the tetracyclic intermediate, leading specifically to the serratenediol isomer, not the 21-epi isomer.

Achieving the 21-epi configuration, therefore, presents a significant stereochemical hurdle. Several hypothetical strategies could be envisioned to overcome this:

Directed Reduction: Employing a sterically demanding reducing agent that would approach from the opposite face of the ketone precursor, overriding the inherent steric bias of the molecule.

Substrate Control: Modifying the substrate to alter the steric environment around the C-21 ketone, thereby favoring hydride attack from the desired trajectory to form the epi alcohol.

Inversion Chemistry: Synthesizing the serratenediol isomer and then performing a chemical inversion of the C-21 alcohol stereocenter, for example, via a Mitsunobu reaction or an oxidation-reduction sequence with a specific reagent.

Each of these approaches carries its own set of challenges, including potential side reactions and the need for extensive optimization. The development of a method to selectively produce the this compound diastereomer remains a key objective for synthetic chemists targeting this specific natural product. The stereoselective synthesis of complex diols is a persistent challenge, with enzymatic methods using alcohol dehydrogenases or chemical methods like Sharpless asymmetric dihydroxylation often being employed to achieve high levels of control. rsc.org

Comparison of Synthetic Routes and Efficiencies

The Corey synthesis of serratenediol stands as the primary benchmark for accessing the serratane framework. Its efficiency lies in the strategic use of powerful and convergent reactions.

Synthetic Stage Key Methodologies Advantages Reference
Fragment Synthesis Catalytic Asymmetric DihydroxylationHigh enantioselectivity; establishes key stereocenter early. acs.org
Fragment Coupling Sulfone-Acylsilane CouplingConvergent assembly of the carbon skeleton. acs.orgresearchgate.net
Core Construction Biomimetic Cationic Polyene TricyclizationForms three rings (A,B,C) and multiple stereocenters in one step. acs.org
Final Ring Closures Intramolecular CyclizationsStepwise and controlled formation of D and E rings. acs.org

The power of the epoxide-initiated cationic cyclization is a defining feature of this route, dramatically increasing the molecular complexity in a single transformation and showcasing the efficiency of a biomimetic approach. acs.org The entire synthesis is concise for a molecule of such complexity.

Advanced Structural Elucidation and Spectroscopic Characterization of 21 Episerratenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure of 21-Episerratenediol.

The ¹H NMR spectrum reveals the chemical environment of each proton within the molecule. For this compound, characteristic signals include a singlet for the olefinic proton at H-15 and distinct signals for the methyl groups. zhiwutong.com The molecular formula of this compound is C30H50O2. native-protein.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The data for this compound shows 30 distinct carbon signals, consistent with its triterpenoid (B12794562) structure. Specific chemical shifts can be assigned to the olefinic carbons of the double bond and the carbons bearing hydroxyl groups. zhiwutong.com

Below are the tabulated ¹H and ¹³C NMR spectral data for this compound.

Interactive Table 1: ¹H NMR Data of this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-24b4.71d10.9
H-24a4.51d10.9
H-155.47s
H-213.83brs
H-33.87t2.7
30-CH31.21s

Interactive Table 2: ¹³C NMR Data of this compound

CarbonChemical Shift (δ) ppm
C-379.1
C-14158.4
C-15117.8
C-2176.5

2D NMR Techniques (COSY, HMQC, HMBC, NOESY, HSQC)

To assemble the complete molecular structure and determine the relative stereochemistry, a series of two-dimensional NMR experiments are essential. researchgate.net These techniques reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity within spin systems. sdsu.edu For this compound, COSY spectra would map the coupling relationships between adjacent protons in the cyclohexane (B81311) rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the skeleton of this compound. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons, which have no attached protons. cam.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry of the molecule. princeton.edu For this compound, NOESY data would confirm the epi configuration at C-21 by showing correlations between H-21 and nearby protons.

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information about the average conformation of a molecule in a specific solvent, solid-state NMR (ssNMR) can offer insights into its conformation in the crystalline state. researchgate.net For complex molecules like triterpenoids, ssNMR can be used to study conformational differences that may exist between the solid and solution phases. nih.gov This technique can be particularly useful in analyzing the conformation of the flexible rings and side chains within the this compound structure. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. numberanalytics.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of molecules. wisdomlib.orgnih.gov For this compound, with a molecular formula of C30H50O2, the expected monoisotopic mass is 442.3811. HR-ESI-MS analysis would confirm this precise molecular weight, thereby validating the elemental composition. native-protein.comnih.gov

Interactive Table 3: HR-ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺443.3883(value would be experimentally determined)
[M+Na]⁺465.3702(value would be experimentally determined)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.net In the analysis of this compound, the fragmentation would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the triterpenoid ring system. Analyzing these fragments helps to confirm the connectivity and location of functional groups within the molecule. nationalmaglab.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. conquerscientific.comchromatographyonline.com In the analysis of natural product extracts, such as those from Pinus species, GC-MS is instrumental in identifying individual components, including triterpenoids like this compound. petrbrandl.euresearchgate.netmdpi.com

The process involves vaporizing the sample and passing it through a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. conquerscientific.comresearchgate.net This mass spectrum serves as a chemical fingerprint. By comparing the retention time and mass spectrum of an unknown peak with those of a known standard or with a library of spectra, the compound can be identified. researchgate.net For instance, GC-MS analysis of extracts from Pinus merkusii bark has led to the identification of various triterpenoids and steroids. researchgate.netsemanticscholar.org The technique is also widely used to analyze the composition of essential oils and resins from different pine species. petrbrandl.eucore.ac.uk

While direct GC-MS data for this compound is not extensively detailed in the provided results, the methodology is standard for the analysis of serratene-type triterpenoids isolated from natural sources like Huperzia species. scribd.com The analysis of related triterpenoids, such as friedelan-3-one, demonstrates the utility of GC-MS in providing retention time and mass spectral data for structural confirmation. phcog.com

Table 1: Illustrative GC-MS Data for a Related Triterpenoid

Compound Retention Time (min) Key Mass Fragments (m/z)
Friedelan-3-one 87.914 426 [M]+, 273, 205, 163, 125, 123, 109, 107, 95, 81, 69, 55 phcog.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Structure

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. frontiersin.orgnih.gov This method provides an additional dimension of separation to traditional mass spectrometry, proving particularly useful for distinguishing between isomeric compounds that have the same mass but different three-dimensional structures. frontiersin.orgnih.govtofwerk.com

In IMS-MS, ions are introduced into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the buffer gas molecules. frontiersin.orguab.edu Compact ions with smaller collision cross-sections (CCS) travel faster than bulkier ions. gre.ac.uk This differential mobility allows for the separation of isomers. tofwerk.com

The application of IMS-MS is especially valuable in lipidomics and the study of complex natural product extracts where numerous isomers are present. frontiersin.orgpreppers.co.jp For triterpenoids like this compound, which can exist in various isomeric forms, IMS-MS offers a powerful tool for separation and characterization. nih.govcapes.gov.br While specific IMS-MS studies on this compound are not detailed in the provided search results, the technique's ability to separate steroid and triterpenoid isomers highlights its potential for resolving this compound from its stereoisomers. tofwerk.com The determined CCS value can serve as an additional identifier for a compound, enhancing the confidence of its annotation in complex mixtures. frontiersin.org

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acgpubs.orgmdpi.com This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution. nih.govencyclopedia.pub

The experimental ECD spectrum is a unique fingerprint of a molecule's stereochemistry. However, its interpretation to deduce the absolute configuration often requires comparison with a calculated spectrum. acgpubs.org This is where computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), plays a crucial role. researchgate.netresearchgate.net

The process involves first performing a conformational analysis of the molecule to identify all low-energy conformers. nih.gov Then, for each significant conformer, the ECD spectrum is calculated using TD-DFT. researchgate.netyoutube.com The individual spectra are then Boltzmann-averaged to generate a final theoretical spectrum, which is compared to the experimental one. mdpi.com A good match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. acgpubs.org This approach has been successfully used to establish the absolute configuration of various natural products, including lignans (B1203133) and other complex molecules. acgpubs.orgresearchgate.nettrdizin.gov.tr For serratene-type triterpenoids, ECD calculations are a powerful tool for stereochemical assignment. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two fundamental techniques used to identify functional groups and chromophores within a molecule. sci-hub.se

Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. frontiersin.org For example, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of a hydroxyl (-OH) group, while absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching in aliphatic compounds. ptfarm.plup.ac.za The IR spectrum of a related pentacyclic triterpene, friedelan-3-ol, shows a characteristic O-H stretching band at 3342.3 cm⁻¹. up.ac.za

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. researchgate.netdenovix.com It is particularly useful for identifying conjugated systems and other chromophores that absorb light in the UV-Vis range (typically 200-800 nm). sci-hub.sebioglobax.com The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. While many simple triterpenoids like this compound lack strong UV-absorbing chromophores and may only show end absorption, any unsaturation or carbonyl groups can give rise to characteristic absorption bands. phcog.comptfarm.pl For example, some pentacyclic triterpenes show a λmax around 208 nm. ptfarm.pl

Table 2: Spectroscopic Data for Functional Group and Chromophore Analysis of Related Triterpenoids

Compound/Class Spectroscopic Technique Characteristic Absorption Reference
Pentacyclic Triterpenoid IR (KBr, cm⁻¹) 3450 (O-H), 2929 (C-H) ptfarm.pl
Friedelan-3-ol IR (cm⁻¹) 3342.3 (O-H str) up.ac.za
Pentacyclic Triterpenoid UV (MeOH) λmax 208 nm ptfarm.pl
Friedelan-3-one UV (CHCl₃) λmax 245 nm, 287 nm phcog.com

Computational Chemistry in Structure Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, complementing experimental data to provide a more complete understanding of a molecule's properties. nih.govnih.gov Its applications range from predicting spectroscopic properties to determining three-dimensional structures and absolute configurations. meilerlab.orgrsc.org

In the context of this compound, computational methods are particularly important for:

NMR Chemical Shift Prediction: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. meilerlab.orgrsc.org By comparing the predicted shifts with the experimental data, the validity of the proposed structure can be assessed. This is especially useful for distinguishing between different isomers.

Conformational Analysis: Molecules, particularly those with flexible rings or side chains, can exist in multiple conformations. Computational methods are used to identify the most stable, low-energy conformations of a molecule. This is a critical first step for other calculations, such as ECD. nih.gov

ECD Spectrum Calculation: As discussed in section 5.4, TD-DFT calculations are essential for simulating the ECD spectrum of a chiral molecule, which is then used to determine its absolute configuration by comparison with the experimental spectrum. researchgate.netrsc.org

Explaining Gas-Phase Phenomena: Computational chemistry can be used to model the fragmentation patterns observed in mass spectrometry and to understand the behavior of ions in techniques like IMS-MS. nih.gov

The integration of computational chemistry with experimental spectroscopic data provides a powerful and synergistic approach to solving complex structural problems in natural product chemistry. rsc.org

Chemical Modifications and Derivatization of 21 Episerratenediol

Synthesis of Analogs and Stereoisomers of 21-Episerratenediol

The synthesis of analogs and stereoisomers of this compound has largely been achieved through the isolation of naturally occurring related compounds and the chemical transformation of the parent molecule. The serratane skeleton is common in plants of the Lycopodiaceae and Pinaceae families. rsc.orgresearchgate.net Variations in the oxidation state and stereochemistry at different positions of the serratane framework give rise to a variety of natural analogs. For instance, serrat-14-en-3β,21β-diol is a stereoisomer of this compound (which is serrat-14-en-3β,21α-diol). mdpi.com

Synthetic efforts often involve the modification of the hydroxyl groups or the introduction of new functionalities onto the triterpenoid (B12794562) backbone. While total synthesis of complex triterpenoids like this compound is a formidable challenge, semi-synthesis starting from the natural product is a more common approach to generate analogs. researchgate.net For example, the oxidation of the hydroxyl groups to ketones and subsequent reduction can lead to the formation of stereoisomers.

Regioselective Functionalization at C-3 and C-21 Positions

The C-3 and C-21 hydroxyl groups are the primary sites for functionalization in this compound. The differing steric environments of these two secondary hydroxyl groups allow for a degree of regioselectivity in chemical reactions. The C-3 hydroxyl group is generally more sterically accessible than the C-21 hydroxyl group, which can influence the outcome of reactions such as acylation.

Enzymatic catalysis has also been explored for the regioselective acylation of related polyhydroxylated natural products. For example, lipases have been shown to selectively acylate primary hydroxyl groups in the presence of secondary ones. nih.gov While specific studies on the enzymatic regioselective functionalization of this compound are not extensively documented, this approach holds potential for the selective modification of either the C-3 or C-21 position. The choice of solvent and enzyme can significantly influence the regioselectivity of such transformations. mdpi.com

Introduction of Ester and Other Functional Groups (e.g., Acetate (B1210297), Hydroxybenzoate)

A common derivatization strategy for this compound and related serratene triterpenoids is the introduction of ester groups at the C-3 and C-21 positions. This is typically achieved through esterification reactions with various acylating agents. medcraveonline.com

Acetylation: The hydroxyl groups can be acetylated to form acetate esters. For example, this compound-3-O-acetate is a naturally occurring derivative. science.gov The synthesis of such acetates can be accomplished using acetic anhydride (B1165640) in the presence of a base like pyridine. smolecule.com

Benzoylation and Other Esters: Besides simple acetates, other ester derivatives have been synthesized to explore the effects of different substituent groups. For instance, benzoate (B1203000) esters can be prepared using benzoyl chloride. The synthesis of vinyl benzoate through transesterification has been reported, suggesting the possibility of introducing a variety of ester functionalities onto the this compound scaffold. ajol.info Furthermore, naturally occurring serratene triterpenoids have been found with more complex ester groups, such as p-dihydrocoumarate, dihydrocaffeate, and hydroxybenzoate moieties. researchgate.netnih.gov

Below is a table of some reported ester derivatives of serratene triterpenoids.

Compound NameParent TriterpenoidEster Group(s)Position of Ester(s)Source
This compound-3-O-acetateThis compoundAcetateC-3 science.govnih.gov
14α,21β-Dihydroxyserrat-3β-yl acetateSerratene-3,14,21-triolAcetateC-3 tandfonline.comresearchgate.net
16-Oxo-21β-hydroxyserrat-14-en-3α-yl acetate16-Oxoserratene-3,21-diolAcetateC-3 nih.govresearchgate.net
3β,21β,24-Trihydroxyserrat-14-en-24-(4'-hydroxybenzoate)Serratene-3,21,24-triol4'-HydroxybenzoateC-24 researchgate.net
3β,21α,24-Trihydroxyserrat-14-en-3-(4'-hydroxybenzoate)Serratene-3,21,24-triol4'-HydroxybenzoateC-3 researchgate.net
21α-Hydroxyserrat-14-en-3β-yl p-dihydrocoumarateSerratenediol (B15192)p-DihydrocoumarateC-3 nih.gov
21α-Hydroxyserrat-14-en-3β-yl dihydrocaffeateSerratenediolDihydrocaffeateC-3 nih.gov
3β,21α-Diacetoxyserratan-14β-olSerratan-3,14,21-triolAcetateC-3, C-21 mdpi.com

Derivatization for Enhanced Biological Activity or Stability

A primary motivation for the chemical modification of this compound is to enhance its biological activity or improve its stability. Various derivatives have been synthesized and evaluated for a range of biological effects, most notably cytotoxic and antimicrobial activities.

Studies have shown that certain modifications to the serratane scaffold can significantly impact its bioactivity. For instance, several serratane-type triterpenoids, including this compound, have demonstrated potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential as cancer chemopreventive agents. mdedge.com The introduction of different functional groups can modulate this activity.

The cytotoxic properties of serratene derivatives against various cancer cell lines have been a major area of investigation. nih.govnih.gov The presence and nature of ester groups, as well as modifications to the core skeleton, can influence the potency and selectivity of these compounds. For example, some derivatives have shown moderate to strong cytotoxic effects against cell lines such as HepG2, A549, and HuCCA-1. tandfonline.com

The antimicrobial potential of this compound derivatives has also been explored. While the parent compound may exhibit some activity, derivatization can lead to compounds with enhanced potency against various bacterial and fungal strains. mdpi.comscienceopen.comfrontiersin.org The introduction of specific functional groups can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with microbial targets.

The table below summarizes some of the reported biological activities of this compound and its derivatives.

Compound/DerivativeBiological ActivityKey FindingsReference(s)
This compoundCancer ChemopreventionSignificant inhibitory effects on skin tumor promotion in an in vivo mouse model. mdedge.com
This compoundCytotoxicityPotent inhibitory activity on EBV-EA activation. mdedge.com
14α,21β-Dihydroxyserrat-3β-yl acetateCytotoxicityModerate cytotoxic activity on HepG2, A549, and HuCCA-1 tumor cell lines. tandfonline.com
3α,21β-Dihydroxyserrat-14-en-23-oic acidCytotoxicityStrong inhibitory effect on HuCCA-1 cells with an IC50 of 4.72 µM. tandfonline.com
Various serratene triterpenoidsCytotoxicityCompounds exhibited moderate activities against three human cancer cell lines with IC50 values of 2.28-11.81 μg/mL. nih.gov
3β,21α-Diacetoxyserratan-14β-olCholinesterase InhibitionPotent acetylcholinesterase inhibitor with an IC50 value of 0.91 µM. mdpi.com

Development of Novel this compound Scaffolds

The development of novel scaffolds based on this compound involves more significant alterations to the core triterpene structure beyond simple functional group modifications. These changes can include ring-opening, ring-contraction, or ring-expansion reactions, as well as the introduction of heteroatoms into the carbocyclic framework.

While the literature specifically detailing the development of novel scaffolds from this compound is limited, research on related triterpenoids provides insights into potential synthetic pathways. The unique 6-6-7-6-6 ring system of the serratane skeleton presents both challenges and opportunities for creating structural diversity. rsc.org For example, cleavage of the C-ring could lead to novel bicyclic or tricyclic systems with different conformational properties and biological activities.

The biosynthesis of triterpenoids involves complex cyclization cascades of squalene (B77637). researchgate.netresearchgate.net Understanding these biosynthetic pathways can inspire the development of biomimetic synthetic strategies to create novel scaffolds. For instance, the discovery of onoceroid synthases that catalyze the cyclization of squalene from both termini highlights the potential for enzymatic synthesis of novel polycyclic structures.

The ultimate goal of developing novel this compound scaffolds is to generate new chemical entities with improved therapeutic potential, such as enhanced potency, selectivity, or pharmacokinetic properties. These novel scaffolds could serve as templates for the design of new drugs for various diseases.

Biological Activities and Mechanistic Investigations of 21 Episerratenediol Non Clinical Focus

Antitumor and Chemopreventive Activities

21-Episerratenediol has demonstrated notable antitumor and chemopreventive properties in several laboratory models. These activities are attributed to its ability to interfere with tumor promotion, viral antigen activation, and cancer cell proliferation.

In vivo studies using a two-stage mouse skin carcinogenesis model have highlighted the potential of this compound as a potent cancer chemopreventive agent. nih.govresearchgate.net In this model, skin tumors are initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govresearchgate.net this compound exhibited a remarkable inhibitory effect on skin tumor promotion in these experiments, suggesting its value as a potential agent for preventing cancer. researchgate.netukchemicalsuppliers.co.uk

Study FocusModel SystemKey FindingReference
Chemopreventive ActivityTwo-stage in vivo mouse skin carcinogenesis (DMBA/TPA)This compound demonstrated significant inhibitory effects on skin tumor promotion. nih.gov
Anti-tumor Promoting ActivityIn vivo mouse skin carcinogenesis test (DMBA/TPA)The compound was found to have a remarkable inhibitory effect, indicating its value as a potent cancer chemopreventive agent. researchgate.net

A common preliminary in vitro screening method to identify anti-tumor promoting agents involves assessing their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoters like TPA. nih.govnih.gov Several serratane-type triterpenoids, including this compound, have shown potent inhibitory effects on EBV-EA activation. nih.gov In one study, this compound was among a group of compounds that exhibited stronger inhibitory effects than the positive control, oleanolic acid, without showing cytotoxicity at the tested concentrations. nih.govbiorxiv.org

AssayInducerKey FindingReference
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation12-O-tetradecanoylphorbol-13-acetate (TPA)This compound (identified as compound 3 in the study) showed potent inhibitory effects, stronger than the positive control, oleanolic acid. nih.gov
Anti-tumor Promoter ScreeningTPASerratane-type triterpenoids, including this compound, exhibited potent inhibitory effects on EBV-EA activation. nih.gov

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. As part of a comprehensive screening of medicinal plants from Ecuador, this compound was isolated from Huperzia crassa and its biological activity was assessed. researchgate.net This included evaluating its impact on the MCF7 breast cancer cell line. nih.gov In studies involving other serratene triterpenoids isolated from Palhinhaea cernua, cytotoxicity was evaluated against K562 (chronic myelogenous leukemia), SMMC-7721 (hepatocellular carcinoma), and SGC7901 (gastric adenocarcinoma) cell lines, though specific data for this compound was not detailed in these particular reports.

Cell LineCancer TypeFinding for this compoundReference
MCF7Breast CancerImpact on the cell line was assessed as part of a broader screening; compound demonstrated cytotoxic effects. researchgate.netnih.gov
K562Chronic Myelogenous LeukemiaSpecific IC50 data not available in the searched literature. Other related serratane triterpenoids were tested.
SMMC-7721Hepatocellular CarcinomaSpecific IC50 data not available in the searched literature. Other related serratane triterpenoids were tested.
SGC7901Gastric AdenocarcinomaSpecific IC50 data not available in the searched literature. Other related serratane triterpenoids were tested.

Mechanistic studies have sought to understand the subcellular targets of this compound. Research on extracts and isolated metabolites from selected Ecuadorian medicinal plants, including this compound, investigated their influence on several critical cellular pathways in the MCF7 breast cancer cell line. researchgate.netnih.gov The investigated parameters included the equilibrium of cell cycle phases, the organization of the microtubule network, the process of centrosome duplication, the induction of DNA damage (measured by γH2AX foci), and the integrity of E-Cadherin architecture. nih.gov The findings indicated that the cytotoxic effects of these compounds are linked to their ability to influence these diverse cellular pathways, lending credence to their traditional use and highlighting their potential for further investigation. researchgate.netnih.gov

Enzyme Inhibition Activities

Inhibitors of α-glucosidase are of interest for their potential to manage postprandial hyperglycemia. While this compound has been isolated from plant species of the Huperzia genus, which have also yielded other compounds with α-glucosidase inhibitory activity, direct evidence from the searched literature demonstrating that this compound itself inhibits this enzyme is not available. researchgate.net

Acetylcholinesterase (AChE) and Monoamine Oxidase-A (MAO-A) Inhibition (in vitro)

Investigations into the neuroprotective potential of various triterpenoids have included assessments of their ability to inhibit key enzymes involved in neurotransmitter degradation, such as Acetylcholinesterase (AChE) and Monoamine Oxidase-A (MAO-A). nih.govwikipedia.orgpsychopharmacologyinstitute.comupdatepublishing.com While this compound has been isolated from plants of the Huperzia genus, which are known for producing alkaloid-based AChE inhibitors, the activity of this specific triterpenoid (B12794562) is distinct. scribd.comresearchgate.net

A study evaluating a series of seven triterpenoids isolated from Lycopodium japonicum for AChE inhibitory properties found that episerratenediol did not exhibit significant inhibition of the enzyme in vitro. researchgate.net Within that study, only α-onocerin and lycoclavanol (B576825) demonstrated noteworthy inhibitory activity against acetylcholinesterase. researchgate.net

A review of the available scientific literature did not yield specific data regarding the in vitro inhibitory activity of this compound against Monoamine Oxidase-A (MAO-A).

β-Hexosaminidase Release Inhibition (Antiallergic Activity, in vitro)

The inhibition of β-hexosaminidase release from mast cells is a standard in vitro assay to screen for potential antiallergic activity, as this enzyme is released alongside histamine (B1213489) during degranulation. nih.govmdpi.com While some triterpenoids have been investigated for their antiallergic properties, there is currently no specific data available from in vitro studies on the effect of this compound on the inhibition of β-hexosaminidase release. researchgate.net

Matrix Metalloproteinase-1 (MMP-1) Inhibition (in vitro)

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix, and their overactivity is implicated in pathological conditions. caldic.commdpi.com MMP-1, specifically, degrades interstitial collagens. caldic.com Research has identified this compound as a potent inhibitor of MMP-1.

In an in vitro study using primary human skin fibroblasts, the activity of various triterpenoids was assessed. This compound was found to demonstrate significant inhibitory effects on Matrix Metalloproteinase-1 (MMP-1) that had been induced by UV radiation. the-hospitalist.org This finding suggests a potential role for the compound in modulating processes where MMP-1 is overexpressed.

Table 1: In Vitro MMP-1 Inhibition by this compound

Cell Line Inducing Agent Target Enzyme Observed Effect Citation

Antioxidant Activities (in vitro assays: DPPH, ABTS, β-CLAMS, FRAP)

Several standard in vitro assays are utilized to determine the antioxidant capacity of chemical compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric ion reducing antioxidant potential) assays. scirp.orgnih.govijraset.comresearchgate.net These tests measure activities such as free radical scavenging and the reduction of metal ions. ijraset.comresearchgate.net A comprehensive search of scientific literature found no studies that have evaluated the antioxidant activity of this compound using the DPPH, ABTS, β-CLAMS, or FRAP assays.

Anti-inflammatory Mechanisms (e.g., Heme Oxygenase-1 Induction)

Heme Oxygenase-1 (HO-1) is an inducible enzyme with recognized anti-inflammatory and cytoprotective functions. jcpjournal.orgabcam.comencyclopedia.pub Its induction is a key mechanism for cellular protection against oxidative stress and inflammation. encyclopedia.pubmdpi.com While some triterpenoids and plant extracts have been noted for their anti-inflammatory properties, sometimes linked to pathways like HO-1, specific mechanistic studies on this compound are limited. ukchemicalsuppliers.co.uknih.govscielo.br Although one study noted the anti-inflammatory properties of this compound, a review of the literature did not identify any in vitro studies that specifically investigated the induction of Heme Oxygenase-1 by this compound. researchgate.net

Antiviral Activities (e.g., Anti-human Cytomegalovirus)

Human Cytomegalovirus (HCMV) is a herpesvirus that can cause significant disease in immunocompromised individuals. tmc.edumedchemexpress.com The search for novel antiviral agents is ongoing, with various natural and synthetic compounds being screened for activity against HCMV. tmc.edumedchemexpress.comnih.gov However, based on a review of the available scientific literature, there are no published in vitro studies investigating the potential antiviral activity of this compound against the human cytomegalovirus.

Structure Activity Relationship Sar Studies of 21 Episerratenediol and Its Derivatives

Correlating Structural Features with Biological Potency

SAR studies on 21-Episerratenediol and its derivatives have provided valuable insights into the structural requirements for their biological activities, particularly their cancer chemopreventive effects. Research involving the synthesis and evaluation of numerous serratane-type triterpenoids has helped to delineate the importance of different parts of the molecule. nih.gov

A key area of investigation has been the modification of the hydroxyl groups at the C-3 and C-21 positions and the serratene core. researchgate.net For instance, in a study evaluating the inhibitory effects of serratane triterpenoids on Epstein-Barr virus early antigen (EBV-EA) activation, a common method for screening potential anti-tumor promoters, several derivatives of this compound were assessed. nih.gov The findings from such studies indicate that the presence and nature of substituents at C-3 and C-21 are critical for potency. Acetylation of the hydroxyl groups, for example, has been shown to influence activity. researchgate.net

One comprehensive study synthesized 22 serratane-type triterpenoids derived from this compound and related compounds to probe the SAR. nih.gov The results showed that most of the tested compounds exhibited potent inhibitory effects on EBV-EA induction, often stronger than the positive control, oleanolic acid. nih.gov This suggests that the serratane skeleton itself is a promising scaffold for developing chemopreventive agents. The study further selected several potent compounds for in vivo testing on mouse skin carcinogenesis, where they demonstrated significant anti-tumor promoting activity. nih.gov

CompoundParent MoleculeKey Structural ModificationBiological Activity (Inhibition of EBV-EA activation)
This compound -Dihydroxy serratenePotent inhibitory effect. researchgate.net
Derivative 13 This compoundSynthetic modificationPotent inhibitory effect; excellent in vivo anti-tumor activity. nih.gov
Derivative 14 This compoundSynthetic modificationPotent inhibitory effect; excellent in vivo anti-tumor activity. nih.gov
Derivative 18 DiepiserratenediolSynthetic modificationPotent inhibitory effect; strong in vivo anti-tumor activity. nih.gov
Derivative 20 This compoundSynthetic modificationPotent inhibitory effect; strong in vivo anti-tumor activity. nih.gov
Derivative 26 3β-Methoxyserrat-14-en-21β-olSynthetic modificationPotent inhibitory effect; strong in vivo anti-tumor activity. nih.gov
Oleanolic acid -Pentacyclic triterpenoid (B12794562)Reference compound for comparison. nih.govresearchgate.net

This table is based on findings from a study on the cancer chemopreventive activity of serratane analogs. The specific structures of derivatives 13, 14, 18, 20, and 26 are detailed in the source publication. nih.gov

Impact of Stereochemistry on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govnih.gov The specific orientation of functional groups can dramatically affect how a molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability. nih.gov

In the context of serratane triterpenoids, the stereochemistry at the C-21 position is a critical determinant of biological activity. The prefix "epi" in this compound indicates that the hydroxyl group at this position has a different spatial orientation compared to its isomer, Serratenediol (B15192). Studies comparing these isomers have revealed significant differences in their potency. For example, in evaluations of anti-tumor promoting effects, this compound was found to exhibit a remarkable inhibitory effect in an in vivo two-stage mouse skin carcinogenesis test. researchgate.net

The SAR study involving 22 synthetic analogs also utilized starting materials with different stereochemistries, including this compound and diepiserratenediol, further highlighting the importance of stereoisomerism in the resulting biological profiles. nih.gov Similarly, research into the inhibition of protein tyrosine phosphatase 1B (PTP1B) found that triterpenoids with a 3β-hydroxy group were active inhibitors, whereas those with a 3α-hydroxy moiety were not, underscoring the strict stereochemical requirements for interaction with this enzyme's active site. researchgate.net These findings collectively demonstrate that the stereochemical configuration, particularly at C-3 and C-21, is a key factor driving the biological activity of the serratane scaffold. nih.govresearchgate.net

Rational Design of Enhanced Bioactive Analogs (non-clinical endpoint)

Rational drug design aims to develop new, more potent, and selective compounds based on a thorough understanding of their SAR. science.gov For this compound, this involves the targeted synthesis of analogs where specific structural features are systematically altered to optimize a desired biological effect, such as cytotoxicity against cancer cells or enzyme inhibition. researchgate.netdokumen.pub

The process begins with a lead compound, in this case, this compound, which has shown promising, albeit modest, biological activity. researchgate.netdokumen.pub Based on SAR data, medicinal chemists can then design and synthesize a library of new derivatives. For instance, knowing that the hydroxyl groups at C-3 and C-21 are important for activity, chemists can create analogs with different substituents at these positions to explore their impact. researchgate.netnih.gov

An example of this approach is the synthesis of various serratane-type triterpenoids to evaluate their cancer chemopreventive potential. nih.gov By creating a series of 22 derivatives from this compound and related structures, researchers were able to identify analogs with significantly enhanced anti-tumor promoting activity in preclinical models. nih.gov This systematic modification, guided by the goal of improving potency, is a cornerstone of rational design. science.gov While these studies focus on non-clinical endpoints like enzyme inhibition or cytotoxicity, they provide the essential foundation for developing future therapeutic agents. nih.govresearchgate.net

Molecular Docking and Computational Modeling in SAR Elucidation

Molecular docking and other computational modeling techniques are powerful tools for elucidating the SAR of bioactive compounds at the molecular level. nih.govnih.gov These in silico methods predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target, providing insights into the binding interactions that drive its biological activity. desertking.comfrontiersin.org

For serratane triterpenoids, molecular docking has been successfully employed to understand their inhibitory mechanism against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment. researchgate.net In one study, several serratene derivatives that showed inhibitory activity in vitro were subjected to molecular docking simulations with PTP1B. The results revealed that these compounds could fit well into the enzyme's active site, with calculated binding affinities ranging from -6.9 to -7.3 kcal/mol. researchgate.net

The docking poses showed that the active compounds formed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues within the PTP1B binding pocket. researchgate.net This information is invaluable for explaining the observed SAR. For example, it can clarify why a particular stereoisomer is more active or why a specific functional group is essential for binding. By visualizing these interactions, researchers can rationally design new analogs with modifications predicted to enhance binding affinity and, consequently, biological potency. researchgate.netnih.gov

CompoundTarget EnzymeIn Vitro Activity (IC50)Molecular Docking Binding Affinity (kcal/mol)
Compound 9 PTP1B3.1 µM-7.3
Compound 15 PTP1B8.6 µM-7.1
Compound 21 PTP1B9.0 µM-6.9
Compound 25 PTP1B5.6 µM-7.2

This table presents data from a study on serratane triterpenoids from Huperzia serrata, where compounds were evaluated for PTP1B inhibition. The specific structures of compounds 9, 15, 21, and 25 are detailed in the source publication. researchgate.net

Analytical Methodologies for Quantification and Purity Assessment of 21 Episerratenediol

Advanced Chromatographic Quantification (e.g., LC-MS/MS, HPLC-DAD)

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful and widely used techniques for the quantification of triterpenoids like 21-episerratenediol. nih.govresearchgate.net These methods offer high sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

HPLC-DAD is a robust and common technique for the analysis of non-volatile compounds such as triterpenoids. mdpi.com The separation is typically achieved on a reversed-phase C18 column with a mobile phase gradient, often consisting of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, to ensure good peak shape and resolution. nih.govbipm.orgnih.gov The DAD detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. d-nb.info For triterpenoids that lack strong chromophores, detection can be performed at lower wavelengths, such as around 205 nm or 210 nm. nih.govms-editions.cl

Method validation for HPLC-DAD is performed according to the International Council for Harmonisation (ICH) guidelines and includes the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comphcogres.com While specific validation data for this compound is not extensively published, the table below illustrates typical validation parameters for the HPLC-DAD analysis of other triterpenoids, which would be analogous for this compound.

Table 1: Illustrative HPLC-DAD Method Validation Parameters for Triterpenoid (B12794562) Quantification

Parameter Typical Value/Range Description
Linearity (r²) > 0.999 Indicates a strong correlation between the detector response and the analyte concentration over a specific range. nih.govnih.gov
Limit of Detection (LOD) 0.08 - 0.65 µg/mL The lowest concentration of the analyte that can be reliably detected by the method. nih.gov
Limit of Quantification (LOQ) 0.26 - 2.0 µg/mL The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov
Precision (RSD%) < 2% The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

| Accuracy (Recovery %) | 94.70% - 105.81% | The closeness of the test results obtained by the method to the true value. nih.gov |

This table presents data from validated methods for other triterpenoids and serves as an example of expected performance for a this compound assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for quantifying trace amounts of compounds in complex matrices. rsc.orgjapsonline.com The method involves separating the analyte by LC, ionizing it (commonly with electrospray ionization - ESI), and then detecting specific parent-to-daughter ion transitions using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. resolian.comamericanpharmaceuticalreview.com This high specificity minimizes interference from other components in the sample matrix. bruker.com

The validation of an LC-MS/MS method involves assessing similar parameters to HPLC-DAD, with additional considerations for matrix effects and recovery. japsonline.combruker.com The following table provides an overview of typical validation parameters for LC-MS/MS analysis of triterpenoids.

Table 2: Illustrative LC-MS/MS Method Validation Parameters for Triterpenoid Quantification

Parameter Typical Value/Range Description
Linearity (r²) > 0.997 Demonstrates a proportional relationship between instrument response and known concentrations. rsc.org
Limit of Detection (LOD) 0.4 - 2.8 ng/mL The lowest analyte concentration that can be detected with statistical significance. resolian.com
Limit of Quantification (LOQ) 1.3 - 8.4 ng/mL The lowest analyte concentration that can be quantified with defined precision and accuracy. resolian.com
Precision (RSD%) < 15% Measures the closeness of agreement between a series of measurements from the same homogeneous sample. americanpharmaceuticalreview.com
Accuracy (Recovery %) 85% - 115% Assesses the agreement between the measured concentration and the true concentration. japsonline.com

| Matrix Effect | 95.7% - 105.2% | Evaluates the suppression or enhancement of ionization due to co-eluting matrix components. japsonline.com |

This table presents data from validated methods for other triterpenoids and serves as an example of expected performance for a this compound assay.

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards is fundamental for the accurate quantification and identification of chemical compounds. europa.eu A reference material (RM) is sufficiently homogeneous and stable for its intended use in measurement, while a Certified Reference Material (CRM) is an RM that comes with a certificate stating its property value, associated uncertainty, and metrological traceability. europa.eusigmaaldrich.com

For this compound, the development of a reference standard would involve its isolation and purification from a natural source or its chemical synthesis. jocpr.comresearchgate.net The identity and purity of the candidate material are then rigorously characterized using a combination of analytical techniques, including:

NMR Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

Chromatographic Purity: HPLC-DAD or a similar technique is used to assess the presence of impurities.

Residual Solvents: Determined by Gas Chromatography (GC).

Water Content: Determined by Karl Fischer titration.

A purity value is assigned through a mass balance approach, considering all identified impurities. mdpi.com For a CRM, this process is conducted under strict metrological guidelines, often by national metrology institutes or accredited reference material producers, to establish its certified value and uncertainty. rsc.org Several commercial suppliers provide reference standards for a wide range of phytochemicals, which can be used for quality control and method development. researchgate.neteuropa.eu

Quality Control and Method Validation in Research Contexts

Method Validation:

Before a new analytical method is used for routine analysis, it must be validated to demonstrate that it is suitable for its intended purpose. As outlined by the ICH, the key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. bipm.orgphcogres.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. bipm.org

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). bipm.orgmdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. phcogres.com

Ongoing Quality Control:

In a research setting, ongoing QC procedures are essential to monitor the performance of analytical methods over time. This typically involves:

System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored.

Analysis of QC Samples: Samples with known concentrations of the analyte (e.g., low, medium, and high concentrations) are analyzed alongside unknown samples to verify the accuracy and precision of the run. bipm.org

Use of Control Charts: Data from QC samples are plotted over time to monitor trends and identify any drift or shifts in method performance.

Blank Analysis: A blank sample (containing all components except the analyte) is run to check for contamination or interference.

By implementing these rigorous analytical methodologies, validation procedures, and quality control practices, researchers can ensure the generation of high-quality, reliable data for the chemical compound this compound.

Future Research Directions for 21 Episerratenediol

Exploration of Undiscovered Natural Sources and Biogeographical Variation

Serratene triterpenoids, including 21-Episerratenediol, are known to be present in club mosses (Lycopodiaceae) and certain pine species (Pinus). nih.govbohrium.com However, the full extent of its distribution within the plant kingdom is likely much broader. Future research should focus on comprehensive screening of a wider range of plant families to identify new and potentially richer sources of this compound.

Furthermore, the concentration and even the presence of secondary metabolites like this compound can vary significantly within a single species due to geographical and environmental factors. tuzvo.sknih.govgoogle.com Studies on the biogeographical variation of terpene composition in Pinus species have demonstrated that factors such as climate, soil composition, and altitude can influence the chemical profile of a plant. tuzvo.skbg.ac.rs Therefore, future investigations should not only identify new plant sources but also explore how the production of this compound varies in different populations of known source species. This could lead to the identification of specific geographical locations or environmental conditions that favor the biosynthesis of this compound, which would be valuable for sustainable sourcing and production.

Table 1: Potential Research Areas for Natural Sourcing and Variation

Research AreaDescriptionPotential Impact
Phytochemical Screening Broad screening of diverse plant families for the presence of this compound.Discovery of new, abundant, and sustainable sources.
Biogeographical Studies Analysis of this compound content in known source species from different geographical locations.Identification of environmental factors influencing biosynthesis and optimization of harvesting strategies.
Metabolomic Analysis Utilizing advanced analytical techniques to create detailed chemical profiles of plants to identify this compound and co-occurring metabolites.Understanding the chemical ecology of the source plants and potential synergistic compounds.

Enzymatic Synthesis and Biotransformation Studies

The biosynthesis of triterpenoids in plants is a complex process involving a series of enzymatic reactions. The cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs), is a key step that generates the vast diversity of triterpene skeletons. nih.govrsc.org Identifying and characterizing the specific OSC responsible for the formation of the serratane backbone is a critical first step for the enzymatic synthesis of this compound. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, would then be responsible for the final modifications. Future research could focus on heterologous expression of these enzymes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to establish a sustainable and scalable production platform. nih.govacs.org

Biotransformation offers another promising avenue for producing novel derivatives of this compound with potentially enhanced biological activities. researchgate.netmdpi.com This process utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate that are often difficult to achieve through traditional chemical synthesis. researchgate.net For instance, microbial cultures could be used to introduce hydroxyl groups, glycosyl moieties, or other functional groups at specific positions on the this compound molecule, leading to a library of new compounds for biological screening. researchgate.net

Advanced Mechanistic Investigations at the Molecular and Cellular Level

Preliminary research on related serratane triterpenoids has indicated potential anti-inflammatory properties. For example, compounds isolated from Lycopodium clavatum were found to downregulate the expression of lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) and phosphorylated extracellular signal-regulated kinase 1/2 (pERK 1/2) in RAW 264.7 macrophage cells. nih.gov These findings provide a strong rationale for conducting in-depth mechanistic studies on this compound.

Future investigations should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound. This could involve a range of in vitro and cell-based assays to explore its effects on key inflammatory mediators, cell proliferation, apoptosis, and oxidative stress pathways. mdpi.comnih.gov Techniques such as transcriptomics, proteomics, and metabolomics could provide a comprehensive understanding of the cellular response to this compound treatment.

Table 2: Potential Molecular and Cellular Mechanisms for Investigation

Pathway/TargetPotential Effect of this compoundExperimental Approach
NF-κB Signaling Inhibition of activation and nuclear translocation.Western blotting, reporter gene assays, immunofluorescence.
MAPK Signaling (ERK, JNK, p38) Modulation of phosphorylation status.Western blotting, kinase activity assays.
Oxidative Stress Pathways Induction of antioxidant enzymes (e.g., Nrf2 pathway).Measurement of reactive oxygen species (ROS), antioxidant enzyme activity assays.
Apoptosis Pathways Induction or inhibition of apoptosis-related proteins (e.g., caspases, Bcl-2 family).Flow cytometry (Annexin V/PI staining), caspase activity assays.

Computational Studies: Molecular Dynamics, QSAR, and Machine Learning Applications

Computational approaches are increasingly valuable in drug discovery and natural product research. dntb.gov.ua For this compound, computational studies could play a significant role in predicting its biological activities, understanding its mechanism of action, and guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the structural features of this compound and its biological activity. researchgate.net By comparing it with other known bioactive triterpenoids, QSAR studies could help identify the key structural motifs responsible for its effects. Molecular dynamics simulations could provide insights into the binding of this compound to specific protein targets at an atomic level. As more data on the biological activities of this compound and related compounds become available, machine learning algorithms could be trained to predict the activity of novel serratane derivatives.

Investigation of Synergistic Effects with Other Phytochemicals (in vitro or non-human in vivo)

Natural extracts often contain a complex mixture of compounds that can act synergistically to produce a greater biological effect than any single compound alone. rsc.org Future research should explore the potential synergistic effects of this compound when combined with other phytochemicals, particularly those found in its natural sources. For instance, studies could investigate whether this compound enhances the anti-inflammatory or cytotoxic effects of other triterpenoids, polyphenols, or alkaloids. mdpi.commdpi.com Such investigations, conducted in vitro or in non-human in vivo models, could lead to the development of potent and well-defined combination therapies based on natural products.

Q & A

Q. How can researchers integrate this compound findings into broader steroid metabolism studies?

  • Answer : Map metabolic pathways using KEGG or Reactome databases. Compare this compound’s enzyme inhibition profiles (e.g., CYP450 isoforms) with known steroid metabolites via in vitro microsomal assays. Publish negative results to clarify its role in hormone regulation and avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.